molecular formula C21H18BrNO4 B3441688 Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate

Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate

Cat. No.: B3441688
M. Wt: 428.3 g/mol
InChI Key: YLQSFMGQHNLGBV-UHFFFAOYSA-N
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Description

Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethyl ester group, a bromine atom, and a phenyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the bromination of 3-acetyl-4-phenylquinoline, followed by esterification with ethyl acetate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Quinoline N-oxides

    Reduction: De-brominated quinoline derivatives

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used

Scientific Research Applications

Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound’s derivatives exhibit potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate
  • Ethyl 2-(4-ethoxyphenoxy)acetate

Comparison: Ethyl [(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxy]acetate stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. Unlike simpler esters, this compound offers a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

ethyl 2-(3-acetyl-6-bromo-4-phenylquinolin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4/c1-3-26-18(25)12-27-21-19(13(2)24)20(14-7-5-4-6-8-14)16-11-15(22)9-10-17(16)23-21/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQSFMGQHNLGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC2=C(C=C(C=C2)Br)C(=C1C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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